N-[2-(4-chlorophenyl)ethyl]-3-(4-fluorophenoxy)propane-1-sulfonamide
Description
Chemical Structure: The compound features a propane-1-sulfonamide backbone substituted with a 4-chlorophenethyl group at the N-position and a 4-fluorophenoxy moiety at the 3-position. Its molecular formula is C₁₇H₁₈ClFNO₃S, with a molecular weight of 382.85 g/mol. Key Features:
- Sulfonamide moiety: Common in pharmaceuticals for hydrogen bonding and target engagement.
Properties
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-3-(4-fluorophenoxy)propane-1-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClFNO3S/c18-15-4-2-14(3-5-15)10-11-20-24(21,22)13-1-12-23-17-8-6-16(19)7-9-17/h2-9,20H,1,10-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRBZPXPBAWGZMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCNS(=O)(=O)CCCOC2=CC=C(C=C2)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClFNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-chlorophenyl)ethyl]-3-(4-fluorophenoxy)propane-1-sulfonamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:
Preparation of 4-chlorophenylethylamine: This can be achieved through the reduction of 4-chlorophenylacetonitrile using hydrogen gas in the presence of a palladium catalyst.
Synthesis of 4-fluorophenoxypropane-1-sulfonyl chloride: This involves the reaction of 4-fluorophenol with propane-1-sulfonyl chloride in the presence of a base such as pyridine.
Coupling Reaction: The final step involves the coupling of 4-chlorophenylethylamine with 4-fluorophenoxypropane-1-sulfonyl chloride in the presence of a base like triethylamine to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-chlorophenyl)ethyl]-3-(4-fluorophenoxy)propane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamide group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: The major products include sulfonic acids and their derivatives.
Reduction: The major products include amines and alcohols.
Substitution: The major products include substituted sulfonamides.
Scientific Research Applications
N-[2-(4-chlorophenyl)ethyl]-3-(4-fluorophenoxy)propane-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-(4-chlorophenyl)ethyl]-3-(4-fluorophenoxy)propane-1-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects.
Comparison with Similar Compounds
N-[2-({1-[1-(4-chlorophenyl)ethyl]-1,2,3,4-tetrahydroisoquinolin-7-yl}oxy)ethyl]propane-1-sulfonamide hydrochloride (CAS 1190642-55-7)
- Structural Differences: Incorporates a tetrahydroisoquinoline ring linked via an ether to the sulfonamide backbone, compared to the target compound’s linear phenethyl group .
- Implications: The tetrahydroisoquinoline moiety may enhance binding to G-protein-coupled receptors (GPCRs) or serotonin receptors due to its rigid, planar structure. The hydrochloride salt improves aqueous solubility but may reduce blood-brain barrier penetration compared to the non-ionic target compound.
Vemurafenib (CAS 918504-65-1)
- Structural Differences: Features a pyrrolopyridine core and 2,4-difluorophenyl group instead of the target compound’s phenethyl and fluorophenoxy groups .
- Functional Contrast: Vemurafenib is a BRAF kinase inhibitor approved for melanoma, highlighting the role of heterocyclic cores in kinase selectivity.
N-[2-({[(2E)-3-(4-chlorophenyl)prop-2-enyl]methylamino}methyl)phenyl]-N-(2-hydroxyethyl)-4-methoxybenzenesulfonamide
- Structural Differences: Contains a methoxybenzenesulfonamide and hydroxyethyl group, diverging from the target’s fluorophenoxy and chlorophenethyl groups .
- Implications :
- The methoxy group may reduce metabolic oxidation compared to the target’s fluorine substituent.
- The hydroxyethyl group could improve solubility but introduce susceptibility to glucuronidation.
N-[1-(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-2-phenylethyl]-4-fluorobenzenesulfonamide (CAS 338953-98-3)
- Structural Differences : Substitutes the propane-sulfonamide with a triazole ring and sulfanyl group .
- Functional Contrast :
- The triazole ring enhances metabolic stability through resistance to oxidative enzymes.
- The sulfanyl group may confer antioxidant properties, absent in the target compound.
Research Findings and Implications
- Solubility vs. Permeability: Linear sulfonamides (target compound) may exhibit better membrane penetration than rigid analogs (e.g., tetrahydroisoquinoline derivatives) but lower aqueous solubility .
- Metabolic Stability: Fluorine substituents generally reduce CYP450-mediated metabolism compared to chlorinated or non-halogenated analogs, suggesting a longer half-life for the target compound .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
